molecular formula C13H16O3 B3103451 1-(4-Methoxybenzyl)cyclobutanecarboxylic acid CAS No. 1439903-09-9

1-(4-Methoxybenzyl)cyclobutanecarboxylic acid

Cat. No.: B3103451
CAS No.: 1439903-09-9
M. Wt: 220.26 g/mol
InChI Key: VNTAYWHELXRVQI-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)cyclobutanecarboxylic acid (CAS: 1439903-09-9) is a cyclobutane-based carboxylic acid that serves as a versatile building block and intermediate in advanced organic synthesis and materials science research . The compound features a carboxylic acid functional group, which is highly polar and active in various organic reactions such as substitution, elimination, oxidation, and coupling, making it a valuable precursor for the synthesis of more complex molecules . This compound is particularly valuable for constructing complex molecular architectures due to its two main reactive sites: the carboxylic acid group and the sterically distinct cyclobutane ring. The carboxylic acid can be readily transformed into other functional groups, including esters and amides, which are crucial motifs in medicinal chemistry and polymer science . The presence of the 4-methoxybenzyl group on the cyclobutane ring adds further utility, as this group can often act as a protective moiety or influence the stereochemical outcome of synthetic reactions . In the field of nanotechnology, carboxylic acids like this one are extensively used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures into various matrices, which is essential for creating functional nanocomposite materials . In polymer science, it can function as a monomer or additive, contributing to the development of novel polymeric materials . Researchers also utilize this compound as a key intermediate in pharmaceutical development for probing enzyme interactions and metabolic pathways . The product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-16-11-5-3-10(4-6-11)9-13(12(14)15)7-2-8-13/h3-6H,2,7-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTAYWHELXRVQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2(CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)cyclobutanecarboxylic acid typically involves the following steps:

    Formation of Cyclobutane Ring: The cyclobutane ring can be formed through intramolecular cyclization of 1,4-dibromobutane with a base.

    Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation reactions.

    Attachment of 4-Methoxybenzyl Group: The 4-methoxybenzyl group can be attached via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for 1-(4-Methoxybenzyl)cyclobutanecarboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

1-(4-Methoxybenzyl)cyclobutanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to construct complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the synthesis of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the methoxybenzyl group can engage in hydrophobic interactions. These interactions can influence the compound’s biological activity and its ability to modulate enzyme functions or receptor binding.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Structural analogs vary in substituent position and electronic effects:

Compound Name Molecular Formula Molecular Weight Substituent(s) Key Properties Reference
1-(4-Methoxybenzyl)cyclobutanecarboxylic acid C₁₂H₁₄O₃* ~218.24† 4-OCH₃ (electron-donating) High purity (≥99%), research grade
1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid C₁₃H₁₆O₄ 236.26 3,4-di-OCH₃ Enhanced solubility due to polarity
1-(4-Bromo-3-methylphenyl)cyclobutanecarboxylic acid C₁₂H₁₃BrO₂ 269.13 4-Br, 3-CH₃ Increased lipophilicity
1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid C₁₂H₁₁F₃O₂ 244.21 2-CF₃ (electron-withdrawing) Higher acidity (pKa ~3.5)

*Inferred formula; †Calculated based on structural similarity.

Key Findings :

  • Electron-donating groups (e.g., methoxy) increase solubility in polar solvents but reduce acidity compared to electron-withdrawing groups (e.g., CF₃) .
  • Halogen substituents (e.g., Br) enhance lipophilicity, making such analogs suitable for hydrophobic environments .

Variations in Cycloalkane Ring Size

Replacing cyclobutane with larger rings alters strain and flexibility:

Compound Name Molecular Formula Molecular Weight Ring Size Key Properties Reference
1-(4-Methoxyphenyl)cyclopentanecarboxylic acid C₁₃H₁₆O₃ 220.26 Cyclopentane Lower ring strain, higher thermal stability
1-(4-Methoxyphenyl)cyclohexanecarboxylic acid C₁₄H₁₈O₃ 234.29 Cyclohexane Enhanced conformational flexibility

Key Findings :

Functional Group Modifications

Additional functional groups influence reactivity and applications:

Compound Name Molecular Formula Molecular Weight Functional Group Key Properties Reference
1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid C₁₂H₁₂O₄ 220.22 3-keto Increased reactivity (e.g., in nucleophilic additions)
1-(Methoxycarbonyl)cyclobutanecarboxylic acid C₇H₁₀O₄ 158.15 Ester Lower acidity (pKa ~4.5 vs. ~3 for carboxylic acid)
1-[[3-Fluoro-4-(methylcarbamoyl)phenyl]amino]cyclobutanecarboxylic acid C₁₃H₁₄FN₂O₃ 280.26 Amide, amino Potential bioactivity (e.g., enzyme inhibition)

Key Findings :

  • Ketones (e.g., 3-oxo) enhance electrophilicity, enabling diverse synthetic transformations .
  • Ester derivatives offer tunable acidity and stability for prodrug design .

Biological Activity

1-(4-Methoxybenzyl)cyclobutanecarboxylic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into the biological activity, therapeutic applications, and research findings associated with this compound.

Chemical Structure and Properties

The compound is characterized by a cyclobutane ring attached to a carboxylic acid moiety and a 4-methoxybenzyl group. The molecular formula is C12H14O3C_{12}H_{14}O_3, with a molecular weight of 206.24 g/mol. The presence of the methoxy group enhances the compound's reactivity and interaction with biological systems.

Biological Activities Overview

Research has indicated that derivatives of 1-(4-Methoxybenzyl)cyclobutanecarboxylic acid may exhibit several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
  • Antitumor Properties : Analogues have shown promise in inhibiting tumor cell growth, particularly in breast cancer cell lines such as MCF-7.
  • Metabolic Stability : Modifications to the structure may enhance metabolic stability, impacting pharmacokinetics.

Antitumor Activity

A study evaluated the cytostatic effects of analogues derived from this compound on MCF-7 cells. The results indicated significant growth inhibition, with IC50 values ranging from 31 μM to over 100 μM depending on structural modifications. The following table summarizes the IC50 values for different analogues:

CompoundIC50 (μM)Notes
Compound A31 ± 2.0Significant growth inhibition
Compound B75 ± 5.0Moderate inhibition
Compound C>100No significant effect

Antimicrobial Efficacy

In vitro tests demonstrated that derivatives of this compound showed varying degrees of antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to established antibiotics. The following table presents the MIC values for selected compounds:

CompoundMIC (μg/mL)Bacterial Strain
Compound A15Staphylococcus aureus
Compound B30Bacillus subtilis
Compound C45Enterococcus faecalis

Mechanistic Insights

The biological activity of 1-(4-Methoxybenzyl)cyclobutanecarboxylic acid can be attributed to its ability to interact with specific biological targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, which may influence its biological activity. Additionally, the cyclobutane ring's structural rigidity allows for unique interactions with enzymes and receptors.

Case Studies

  • Antitumor Study : In a study conducted on MCF-7 cells, it was found that certain analogues exhibited significant cytotoxic effects, leading to apoptosis in cancer cells. This was assessed through flow cytometry and Western blot analysis, revealing upregulation of pro-apoptotic markers.
  • Antimicrobial Study : Another study focused on the antimicrobial properties against various bacterial strains, where several derivatives demonstrated MIC values lower than conventional antibiotics, suggesting potential as novel antimicrobial agents.

Q & A

Basic Research Questions

Q. What validated synthetic routes are available for 1-(4-Methoxybenzyl)cyclobutanecarboxylic acid, and how can cyclobutane ring stability be ensured during synthesis?

  • Methodological Answer : Cyclobutane rings are prone to ring strain, necessitating mild reaction conditions. A common approach involves Friedel-Crafts acylation or Michael addition strategies. For example, cyclobutanecarboxylic acid derivatives can be synthesized via transition-metal-catalyzed coupling or protected-group chemistry, such as using 4-methoxybenzyl (PMB) groups to stabilize intermediates . Evidence from analogous syntheses (e.g., 1-((4-Methoxybenzyl)oxy)-4-(trimethylsilyl)but-3-yn-2-ol) highlights the use of anhydrous conditions and low temperatures to preserve ring integrity . Post-synthesis, HPLC purity validation (≥99%) and 1H NMR structural confirmation are critical .

Q. How can researchers confirm the structural identity and purity of 1-(4-Methoxybenzyl)cyclobutanecarboxylic acid?

  • Methodological Answer :

  • 1H NMR : Match peaks to expected protons (e.g., methoxybenzyl aromatic protons at ~6.8–7.3 ppm, cyclobutane protons at ~2.5–3.5 ppm) .
  • HPLC : Quantify purity (e.g., 99.78% as reported for structurally similar cyclobutanecarboxylic acids) using reverse-phase columns and UV detection at 254 nm .
  • Mass Spectrometry : Confirm molecular weight (C13_{13}H15_{15}O3_{3}, theoretical ~219.26 g/mol) via ESI-MS or MALDI-TOF.

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodological Answer : Store at room temperature in airtight, light-protected containers under inert gas (e.g., argon). Batch testing data for related compounds (e.g., 1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid) show stability for ≥5 years under these conditions, with re-testing recommended every 5 years .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of 1-(4-Methoxybenzyl)cyclobutanecarboxylic acid derivatives?

  • Methodological Answer : Enantiomeric purity challenges arise in cyclobutane systems due to planar transition states. Strategies include:

  • Chiral Auxiliaries : Use of (R)- or (S)-configured catalysts in asymmetric hydrogenation or cycloaddition reactions.
  • Chromatographic Resolution : Chiral HPLC columns (e.g., CHIRALPAK® IA/IB) to separate enantiomers, as demonstrated in studies of 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids .
  • Dynamic Kinetic Resolution : Employ enzymes or transition-metal catalysts to favor a single enantiomer during ring closure .

Q. What are the potential applications of this compound in medicinal chemistry or probe development?

  • Methodological Answer :

  • Kinase Inhibitors : The 4-methoxybenzyl group is a common pharmacophore in kinase inhibitors (e.g., c-Met inhibitors), where cyclobutanecarboxylic acid can act as a rigidity-enhancing scaffold .
  • Fluorescent Probes : Derivatives like 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid have been used in pH-sensitive fluorophores for cellular imaging, leveraging the carboxylic acid’s pH-dependent ionization .

Q. How do solvent polarity and pH impact the compound’s reactivity in downstream modifications?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance carboxylate anion nucleophilicity for esterification or amidation.
  • pH-Dependent Reactivity : At pH > pKa (~4–5 for carboxylic acids), the deprotonated form facilitates coupling reactions (e.g., EDC/HOBt-mediated amide bond formation). Acidic conditions (pH < 3) stabilize the protonated form, useful for protecting-group removal .

Q. What analytical techniques resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Variable Temperature NMR : Detect conformational flexibility in the cyclobutane ring or restricted rotation of the methoxybenzyl group.
  • 2D NMR (COSY, HSQC) : Assign overlapping proton environments (e.g., distinguishing cyclobutane CH2_2 groups from methoxybenzyl protons) .
  • DFT Calculations : Compare experimental and computed chemical shifts to validate assignments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Methoxybenzyl)cyclobutanecarboxylic acid
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1-(4-Methoxybenzyl)cyclobutanecarboxylic acid

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